molecular formula C18H16ClN3O3 B2501773 (2-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946213-71-4

(2-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2501773
CAS No.: 946213-71-4
M. Wt: 357.79
InChI Key: BXMUCHQHRMTAEA-UHFFFAOYSA-N
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Description

The compound (2-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based derivative featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1, a methyl group at position 5, and a (2-chlorophenyl)methyl ester at position 2.

Properties

IUPAC Name

(2-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-12-17(18(23)25-11-13-5-3-4-6-16(13)19)20-21-22(12)14-7-9-15(24-2)10-8-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMUCHQHRMTAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound comprises three key structural elements:

  • 1-(4-Methoxyphenyl) group at the triazole’s 1-position.
  • 5-Methyl substituent at the triazole’s 5-position.
  • (2-Chlorophenyl)methyl ester at the triazole’s 4-position.

Retrosynthetically, the molecule can be dissected into precursors for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or cyclization of hydrazide intermediates (Figure 1).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Design

CuAAC is the most direct method for constructing 1,4-disubstituted 1,2,3-triazoles. For the target compound, the strategy involves:

  • Azide component : 4-Methoxyphenyl azide.
  • Alkyne component : Methyl-substituted propiolate ester bearing the (2-chlorophenyl)methyl group.
Synthesis of 4-Methoxyphenyl Azide

4-Methoxyaniline undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by azide displacement using sodium azide (NaN₃):
$$
\text{4-MeO-C₆H₄-NH₂} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{4-MeO-C₆H₄-N₂⁺} \xrightarrow{\text{NaN}3} \text{4-MeO-C₆H₄-N₃}
$$
Yield: 85–90% (reported for analogous aryl azides).

Synthesis of (2-Chlorophenyl)methyl Propiolate

Propiolic acid is esterified with (2-chlorophenyl)methanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):
$$
\text{HC≡C-COOH} + \text{2-Cl-C₆H₄-CH₂OH} \xrightarrow{\text{DCC/DMAP}} \text{HC≡C-COOCH₂(2-Cl-C₆H₄)}
$$
Yield: 78–83% (similar esterifications).

CuAAC Reaction

The azide and alkyne react in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in tetrahydrofuran (THF)/water (1:1) at 25°C:
$$
\text{4-MeO-C₆H₄-N₃} + \text{HC≡C-COOCH₂(2-Cl-C₆H₄)} \xrightarrow{\text{Cu(I)}} \text{Target Compound}
$$
Key Observations:

  • Regioselectivity: Cu(I) ensures 1,4-disubstitution, with the methyl group (from propiolate’s α-carbon) occupying the 5-position.
  • Yield: 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Cyclization of Hydrazide Intermediates

Hydrazide Preparation

4-Methoxyphenylhydrazine reacts with ethyl 3-oxobutanoate in ethanol under reflux to form a hydrazone intermediate, which cyclizes in acidic conditions:
$$
\text{4-MeO-C₆H₄-NH-NH₂} + \text{CH₃-C(O)-COOEt} \xrightarrow{\text{HCl}} \text{Triazole Intermediate}
$$
Yield: 65–70%.

Esterification

The triazole-4-carboxylic acid intermediate is esterified with (2-chlorophenyl)methanol using thionyl chloride (SOCl₂) as an activating agent:
$$
\text{Triazole-COOH} + \text{2-Cl-C₆H₄-CH₂OH} \xrightarrow{\text{SOCl}_2} \text{Target Compound}
$$
Yield: 80–85%.

Alternative Methods

Ionic Liquid-Promoted Synthesis

Using 1-butyl-3-methylimidazolium copper trichloride ([Bmim][CuCl₃]) as a catalyst, the reaction achieves enhanced regioselectivity (1,4:1,5 ratio > 95:5):
$$
\text{4-MeO-C₆H₄-N₃} + \text{HC≡C-COOCH₂(2-Cl-C₆H₄)} \xrightarrow{\text{[Bmim][CuCl₃]}} \text{Target Compound}
$$
Yield: 82%.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the CuAAC reaction, reducing side products:
Yield: 88% (compared to 75% under conventional heating).

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 7.45–7.35 (m, 4H, Ar-H),
  • δ 6.95 (d, J = 8.8 Hz, 2H, 4-MeO-C₆H₄),
  • δ 5.32 (s, 2H, OCH₂(2-Cl-C₆H₄)),
  • δ 3.82 (s, 3H, OCH₃),
  • δ 2.51 (s, 3H, CH₃).

IR (KBr) :

  • 1725 cm⁻¹ (C=O ester),
  • 1600 cm⁻¹ (C=N triazole).

HPLC Purity : >99% (C18 column, acetonitrile/water).

Challenges and Optimization

  • Regioselectivity : Cu(I) catalysts are critical for 1,4-disubstitution; competing 1,5-regioisomers form in <5% with optimized catalysts.
  • Ester Stability : (2-Chlorophenyl)methyl esters are prone to hydrolysis; anhydrous conditions are mandatory during synthesis.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates the target compound from unreacted alkyne/azide.

Comparative Data Table

Method Conditions Yield (%) Regioselectivity (1,4:1,5) Reference
CuAAC (CuSO₄/NaAsc) THF/H₂O, 25°C, 12 h 75 95:5
Ionic Liquid [Bmim][CuCl₃], 50°C, 6 h 82 98:2
Microwave CuAAC 100°C, 30 min 88 97:3
Hydrazide Cyclization HCl/EtOH, reflux, 8 h 70 N/A

Chemical Reactions Analysis

Hydrolysis of the Carboxylate Ester

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Acidic Hydrolysis : Reaction with HCl in ethanol under reflux produces the corresponding carboxylic acid hydrazide (88% yield) .

  • Basic Hydrolysis : Exposure to K₂CO₃ in DMSO at room temperature facilitates ester cleavage, forming a carboxylate intermediate .

Mechanistic Pathway :

RCOOR’+H2OH+or OHRCOOH+R’OH\text{RCOOR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{R'OH}

Nucleophilic Aromatic Substitution at the 2-Chlorophenyl Group

The chlorine substituent on the 2-chlorophenyl ring is susceptible to nucleophilic displacement under specific conditions:

  • SEM Protection : Treatment with NaH and SEMCl in THF replaces chlorine with a SEM group (95% yield) .

  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) may enable aryl-aryl bond formation, though direct evidence is limited .

Key Conditions :

ReagentSolventTemperatureYield
SEMCl, NaHTHF0°C to RT95%

Functionalization of the Triazole Ring

The 1,2,3-triazole core participates in regioselective reactions:

  • Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is unlikely due to pre-existing triazole saturation, but the ring may undergo alkylation or arylation at N1 or N2 positions .

  • Metal-Free Coupling : Organobase-catalyzed reactions with glycosyl azides in DMSO yield glycohybrids (70–95% yields) .

Condensation Reactions Involving the 5-Methyl Group

The methyl group adjacent to the triazole ring can participate in Knoevenagel-like condensations:

  • Chalcone Formation : Reaction with benzaldehydes under basic conditions generates α,β-unsaturated ketones .

Example :

R-CH3+ArCHOBaseR-CH=CH-Ar\text{R-CH}_3 + \text{ArCHO} \xrightarrow{\text{Base}} \text{R-CH=CH-Ar}

Hydrazide Formation and Subsequent Reactions

The ester reacts with hydrazine to form a carbohydrazide, which further condenses with carbonyl compounds:

  • Schiff Base Synthesis : Hydrazide intermediates react with indoline-2,3-dione in ethanol under acidic conditions to form imine derivatives (88% yield) .

Reaction Sequence :

  • Ester → Hydrazide (HCl, EtOH, reflux).

  • Hydrazide + Ketone → Schiff Base (EtOH, Δ).

Comparative Reactivity of Structural Analogues

The compound’s reactivity aligns with related triazole esters:

CompoundKey ReactionYieldSource
Ethyl 5-methyl-1-(4-nitrophenyl)triazole-4-carboxylateBase-mediated cycloaddition78–91%
Methyl 1H-1,2,3-triazole-4-carboxylateHydrolysis to carboxylic acid44–95%

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound can serve as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with specific properties.

Biology

  • Biological Activity Studies : Research has indicated that (2-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibits potential antimicrobial and antifungal properties. Studies are ongoing to evaluate its effectiveness against various pathogens .

Medicine

  • Pharmaceutical Development : The compound is being investigated as a lead candidate for developing new pharmaceuticals. Its structure may confer unique pharmacological properties that could be harnessed in treating diseases such as cancer and infections .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity against various bacterial strains, suggesting that this compound could be explored further in this context .
  • Cancer Research : Preliminary investigations into the anticancer properties of triazole derivatives have shown promise in inhibiting tumor growth in vitro. Further research is warranted to evaluate the efficacy of this specific compound against cancer cell lines .

Mechanism of Action

The mechanism of action of (2-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following triazole derivatives share structural similarities with the target compound, differing primarily in substituent groups and their positions:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference
(2-Chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (Target) C₂₂H₁₉ClN₄O₄* ~438.9† 4-methoxyphenyl (N1), 5-methyl (C5), (2-chlorophenyl)methyl ester (C4) Not provided -
[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate C₂₂H₁₉ClN₄O₄ 438.9 2-methoxyphenyl (N1), 5-methyl (C5), oxazol-4-ylmethyl ester (C4) 1040636-03-0
(2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate C₂₂H₁₉ClN₄O₃ 422.9 p-tolyl (N1), 5-methyl (C5), oxazol-4-ylmethyl ester (C4) 946372-30-1

*Inferred from analogs; †Estimated based on structural similarity.

Key Observations:

Substituent Position Effects: The 4-methoxyphenyl group in the target compound (vs. 2-methoxyphenyl in and p-tolyl in ) alters electronic distribution. The (2-chlorophenyl)methyl ester in the target compound introduces steric hindrance and lipophilicity compared to the oxazolylmethyl ester in analogs .

Spectroscopic Trends :

  • 1H-NMR : Analogous triazole esters (e.g., compound 1n in ) show characteristic shifts for methyl (δ ~2.18 ppm), methoxy (δ ~3.68–3.86 ppm), and aromatic protons (δ ~7.17–7.95 ppm). The target compound’s 2-chlorophenyl group would likely exhibit downfield shifts for ortho-protons due to electron-withdrawing effects .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 576 for compound 1n ) align with the expected fragmentation patterns of triazole esters. The target compound’s molecular ion (m/z ~438.9) would reflect loss of the chlorophenylmethyl moiety .

Physicochemical Properties :

  • Lipophilicity : The oxazolylmethyl ester in analogs may reduce lipophilicity compared to the target’s chlorophenylmethyl ester, which has higher ClogP due to the aromatic chlorine.
  • Solubility : The 4-methoxyphenyl group in the target compound could improve aqueous solubility relative to the p-tolyl group in , as methoxy enhances polarity.

Biological Activity

(2-Chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a chlorophenyl group and a methoxyphenyl group with a triazole ring, which is known for its diverse pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes, including the formation of the triazole ring followed by the introduction of the chlorophenyl and methoxyphenyl groups. The synthetic route can be summarized as follows:

  • Formation of the Triazole Ring : The initial step involves the reaction of appropriate precursors to form the triazole core.
  • Introduction of Chlorophenyl Group : The intermediate triazole undergoes a reaction with a chlorophenyl derivative.
  • Esterification : Finally, esterification with a methoxyphenyl carboxylic acid completes the synthesis.

Biological Activity Overview

The biological activity of this compound has been explored in various studies highlighting its potential in anti-inflammatory and anticancer applications.

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. Specifically, studies have shown that derivatives can inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

Table 1: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of COX-2 and NO production
Celecoxib0.092Selective COX-2 inhibitor
IndomethacinTBDNon-selective COX inhibitor

Anticancer Activity

The compound has also been evaluated for its anticancer effects against various human cancer cell lines. In vitro studies using the MTT assay have demonstrated that it exhibits cytotoxic effects on hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) cell lines .

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Reference Compound
HePG-2TBDDoxorubicin
MCF-7TBDDoxorubicin
PC-3TBDDoxorubicin
HCT-116TBDDoxorubicin

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. The triazole ring likely interacts with enzymes and receptors, inhibiting their activity. The presence of electron-withdrawing groups enhances binding affinity and specificity .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Study on Anti-inflammatory Effects : A study demonstrated that a related triazole derivative significantly reduced levels of nitric oxide and prostaglandin E2 in animal models, showcasing its potential as an anti-inflammatory agent.
  • Anticancer Efficacy : Another research project evaluated a series of triazole compounds against various cancer cell lines and found that modifications to the substituents on the triazole ring significantly influenced their anticancer activity.

Q & A

Basic Question: What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

Answer:
The synthesis involves multi-step reactions, typically starting with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

  • Step 1: Condensation of 4-methoxyphenyl azide with a methyl-substituted alkyne to form the 1,2,3-triazole ring .
  • Step 2: Esterification of the carboxylate group with (2-chlorophenyl)methanol under acidic conditions .
    Purity Validation:
  • Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>98%).
  • Confirm structural integrity via 1H^1H-NMR (e.g., triazole proton at δ 8.1–8.3 ppm) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .

Basic Question: How can researchers evaluate the compound’s biological activity in preliminary assays?

Answer:
Adopt tiered screening:

  • Tier 1 (In vitro): Test antimicrobial activity using broth microdilution (MIC against S. aureus and E. coli; IC50_{50} in cancer cell lines like MCF-7) .
  • Tier 2 (Mechanism): Perform enzyme inhibition assays (e.g., cytochrome P450 isoforms) to identify molecular targets .
  • Controls: Include reference drugs (e.g., fluconazole for antifungal studies) and solvent controls (DMSO <1% v/v) .

Basic Question: What physicochemical properties are critical for stability studies?

Answer:
Key properties include:

Property Method Relevance
LogP (Partition coefficient)Shake-flask method (octanol/water)Predicts membrane permeability
pKaPotentiometric titrationDetermines ionization state in vivo
Thermal stabilityDSC/TGA (decomposition >200°C)Guides storage conditions

Advanced Question: How can computational modeling predict interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to cytochrome P450 3A4 (PDB ID: 1TQN). Focus on hydrogen bonds between the triazole ring and Arg105^{105} .
  • QSAR Analysis: Correlate substituent electronegativity (e.g., Cl, OCH3_3) with antifungal activity (R2^2 >0.85 indicates predictive validity) .

Advanced Question: How to design experiments to resolve contradictions in biological activity data?

Answer:
If conflicting results arise (e.g., high in vitro vs. low in vivo activity):

  • Replicate assays with stricter controls (e.g., hypoxia mimics for cancer studies) .
  • Analyze metabolites via LC-MS to identify degradation products or active derivatives .
  • Use isogenic cell lines to isolate genetic factors affecting response .

Advanced Question: What methodologies assess environmental fate and ecotoxicological risks?

Answer:

  • Photodegradation: Expose to UV light (λ=254 nm) and analyze half-life (HPLC). Chlorophenyl groups may increase persistence .
  • Ecotoxicology: Test on Daphnia magna (LC50_{50}) and soil microbiota (respiration rate inhibition) using OECD guidelines .

Advanced Question: How to establish structure-activity relationships (SAR) for triazole derivatives?

Answer:
Compare analogs systematically:

Substituent Biological Activity Key Finding
4-OCH3_3 (current compound)Anticancer (IC50_{50}=12 µM)Enhanced solubility vs. 4-NO2_2
3-ClAntifungal (MIC=8 µg/mL)Higher LogP improves membrane uptake

Advanced Question: How can findings be integrated into broader pharmacological theories?

Answer:

  • Link to the "bioisosterism" concept: Triazoles as carboxamide replacements improve metabolic stability .
  • Use pharmacophore models to explain why the 2-chlorophenyl group enhances target affinity (steric vs. electronic effects) .

Advanced Question: What statistical approaches validate experimental reproducibility?

Answer:

  • ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., dose-response curves) .
  • Bland-Altman plots to assess inter-lab variability in IC50_{50} measurements .

Advanced Question: How to design follow-up studies for translational applications?

Answer:

  • ADMET Profiling: Assess oral bioavailability (Caco-2 permeability >1×106^{-6} cm/s) and hepatotoxicity (CYP450 inhibition) .
  • In vivo Efficacy: Use xenograft models (e.g., murine melanoma) with staggered dosing (25–100 mg/kg) .

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